2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(3-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
2-(1,1-dioxothiolan-3-yl)-N-(3-methylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c1-12-4-2-5-13(10-12)19-18(22)17-15-6-3-7-16(15)20-21(17)14-8-9-25(23,24)11-14/h2,4-5,10,14H,3,6-9,11H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGDFJSOWHNUHFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C3CCCC3=NN2C4CCS(=O)(=O)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(3-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the thiolane ring, followed by the construction of the cyclopentapyrazole core, and finally, the introduction of the carboxamide group. Reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions for cost-effectiveness and efficiency .
Chemical Reactions Analysis
2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(3-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the carboxamide group, to form amines.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. .
Scientific Research Applications
2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(3-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(3-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation, leading to its potential anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclopenta[c]pyrazole Derivatives
- Derivative 11 (Arena Pharmaceuticals):
- Structure: (5R,6R)-Tetrahydrocyclopenta[c]pyrazole-3-carboxamide with alkyl/aryl substituents.
- Activity: High CB2 receptor selectivity (>8,100-fold over CB1), oral efficacy in inflammatory pain models .
- Comparison: The target compound’s sulfolane group may improve solubility compared to Derivative 11’s simpler substituents.
1-(1,1-Dioxothiolan-3-yl) Pyrazole Carboxamides
- D627-0156 (ChemDiv): Structure: 1-(1,1-Dioxothiolan-3-yl)-5-(4-methylphenyl)-N-phenethyl-1H-pyrazole-3-carboxamide. Molecular Weight: ~435.5 g/mol (C₂₃H₂₅N₃O₃S).
Complex Bicyclic Pyrazole Derivatives
- Compound 165 (Patent Example):
Structural and Functional Analysis
Substituent Effects on Bioactivity
*Inferred from structural similarity to Derivative 11.
Physicochemical Properties
| Compound | Molecular Weight | logP (Predicted) | Water Solubility |
|---|---|---|---|
| Target Compound | 373.47 | 3.2 | Moderate |
| Derivative 11 | ~350 | 2.8 | Low |
| D627-0156 | 435.5 | 4.1 | Low |
| Compound 30 | 498.5 | 4.5 | Poor |
The sulfolane group in the target compound likely improves solubility compared to alkyl-substituted analogs.
Biological Activity
2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(3-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a cyclopenta[c]pyrazole core linked to a thiolane moiety containing a dioxo group. Its molecular formula is with a molecular weight of approximately 304.36 g/mol. The presence of sulfur and nitrogen heteroatoms contributes to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The thiolane and pyrazole structures may facilitate binding to enzymes or receptors involved in critical signaling pathways.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes that play roles in cancer progression or inflammatory responses.
- Receptor Modulation : It could act as an antagonist or agonist at certain receptors, influencing cellular responses.
Anticancer Properties
Research indicates that derivatives of pyrazole compounds often exhibit significant anticancer activity. For instance, related compounds have shown potent inhibitory effects against cancer cell lines such as MCF-7 (breast cancer) with IC₅₀ values in the low micromolar range .
Antimicrobial Activity
Some studies suggest that compounds with similar structural features possess antimicrobial properties. They can disrupt bacterial cell membranes or inhibit bacterial enzymes, leading to cell death.
Case Studies
- In Vitro Studies : A series of pyrazole derivatives were synthesized and tested for their antiproliferative effects on various cancer cell lines. Compounds closely related to the target compound exhibited significant growth inhibition, suggesting that modifications to the pyrazole structure can enhance biological activity .
- Docking Studies : Computational studies have been performed to predict the binding affinity of these compounds to key targets such as EGFR (Epidermal Growth Factor Receptor). These studies provide insights into how structural variations influence binding and activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
